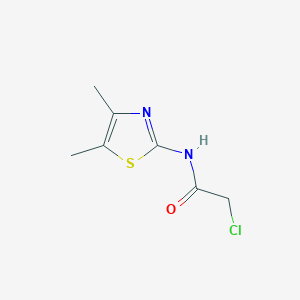

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

CAS No.: 50772-54-8

Cat. No.: VC3768311

Molecular Formula: C7H9ClN2OS

Molecular Weight: 204.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50772-54-8 |

|---|---|

| Molecular Formula | C7H9ClN2OS |

| Molecular Weight | 204.68 g/mol |

| IUPAC Name | 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C7H9ClN2OS/c1-4-5(2)12-7(9-4)10-6(11)3-8/h3H2,1-2H3,(H,9,10,11) |

| Standard InChI Key | BYIWUVZIBZLZOQ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)CCl)C |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCl)C |

Introduction

Chemical Structure and Properties

The compound 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide features a thiazole heterocyclic ring system with methyl substituents at positions 4 and 5, connected to a 2-chloroacetamide group via an amide bond at the 2-position of the thiazole ring. This molecular arrangement creates a compound with specific physicochemical properties that contribute to its biological activity.

Molecular Structure

The molecular structure consists of three key components: a thiazole heterocyclic ring, methyl substituents, and a chloroacetamide moiety. The thiazole ring contains sulfur and nitrogen atoms, creating a five-membered aromatic heterocycle. The presence of methyl groups at positions 4 and 5 of the thiazole ring affects the electron density distribution and lipophilicity of the molecule. The chloroacetamide group attached at position 2 of the thiazole ring forms an amide linkage that serves as both a hydrogen bond donor and acceptor, which is crucial for biological interactions .

Physicochemical Properties

Based on the analysis of similar thiazole derivatives, 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide would be expected to have the following properties:

The compound's moderate lipophilicity (LogP) suggests good membrane permeability, while the presence of both hydrogen bond donors and acceptors allows for interactions with biological targets. These properties contribute to its potential pharmacological applications and bioavailability profile.

Synthesis Methods

The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves multi-step procedures requiring precise reaction conditions and careful monitoring. Based on established protocols for related thiazole derivatives, several synthetic routes can be proposed.

Conventional Synthesis Pathway

The conventional synthesis pathway typically involves the following key steps:

-

Preparation of 4,5-dimethyl-1,3-thiazol-2-amine: This precursor is synthesized by reacting α-bromoacetone with thiourea in an appropriate solvent (typically ethanol) under reflux conditions.

-

Chloroacetylation reaction: The prepared 4,5-dimethyl-1,3-thiazol-2-amine is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a suitable base (such as triethylamine or anhydrous potassium carbonate) to form the desired 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide .

This method resembles the synthesis approach used for related compounds such as 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide, where chloroacetylation of the thiazole amine derivative is a critical step .

Alternative Synthetic Approaches

Alternative synthesis methods may include:

-

Ring closure approach: Starting with N-(2-amino-1,1-dimethylethyl)-2-chloroacetamide and utilizing a sulfur-containing reagent to facilitate the formation of the thiazole ring.

-

One-pot synthesis: Employing microwave-assisted or solvent-free conditions to improve yield and reduce reaction time.

-

Green chemistry approaches: Using environmentally friendly solvents or solid-phase synthesis to minimize waste and improve reaction efficiency.

The choice of synthesis method depends on factors including available starting materials, required purity, scale of production, and environmental considerations. Purification typically involves recrystallization from appropriate solvents, column chromatography, or a combination of these techniques.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is crucial for elucidating its mechanism of action and developing optimized derivatives with enhanced biological activity.

Role of the Thiazole Ring

The thiazole heterocyclic ring serves as the core structural element that contributes significantly to the compound's biological activity. This five-membered aromatic heterocycle containing sulfur and nitrogen atoms provides:

-

Enhanced bioavailability through improved lipophilicity

-

Increased metabolic stability compared to non-heterocyclic analogs

-

Specific binding interactions with biological targets through the electronegative sulfur and nitrogen atoms

-

Conformational rigidity that can lead to improved target selectivity

Previous studies have demonstrated that compounds with a thiazole nucleus possess diverse therapeutic properties, including antiviral, antitubercular, anticonvulsant, antimicrobial, and antipsychotic activities .

Significance of the Chloroacetamide Group

The 2-chloroacetamide moiety contributes to the compound's reactivity and biological activity through:

-

Providing a reactive site for nucleophilic substitution reactions, potentially allowing covalent binding to biological targets

-

Creating an amide bond that can participate in hydrogen bonding with target proteins

-

Introducing a moderately electron-withdrawing group that affects the electronic distribution within the molecule

-

Potentially serving as a bioisostere for other functional groups in drug development

The chloride leaving group makes this portion of the molecule particularly reactive toward nucleophilic sites in proteins, potentially contributing to its biological activity through covalent modification of target enzymes .

Impact of Methyl Substituents

The methyl groups at positions 4 and 5 of the thiazole ring significantly influence the compound's properties and biological activity by:

-

Increasing lipophilicity, potentially enhancing membrane permeability

-

Providing steric bulk that can influence binding conformations

-

Contributing electron density to the thiazole ring through inductive effects

-

Potentially protecting the thiazole ring from metabolic degradation

-

Affecting the orientation and strength of interactions with binding pockets in target proteins

These structural elements work synergistically to determine the compound's pharmacokinetic and pharmacodynamic properties, making 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide a promising scaffold for drug development.

Analytical Methods for Characterization

Proper characterization of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is essential for confirming its structure, assessing purity, and understanding its physicochemical properties. Various analytical techniques are commonly employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, the expected key signals in 1H-NMR (400 MHz, CDCl3) would include:

-

Two singlets at approximately δ 2.3-2.5 ppm, representing the methyl groups at positions 4 and 5 of the thiazole ring

-

A singlet at approximately δ 4.2-4.3 ppm for the CH2 group adjacent to the chlorine atom

-

A distinctive broad singlet at approximately δ 9.0-9.5 ppm for the amide NH proton

13C-NMR would show characteristic signals for the carbonyl carbon (around δ 165-170 ppm), the thiazole carbons (δ 110-155 ppm), and the methyl and methylene carbons (δ 10-45 ppm) .

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

-

N-H stretching at 3200-3300 cm-1

-

C=O stretching at 1680-1700 cm-1

-

C-N-C stretching at 1520-1540 cm-1

-

C-S-C stretching at 820-830 cm-1

-

C-Cl stretching at 690-710 cm-1

These spectral features are consistent with those observed in related compounds such as 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide .

Mass Spectrometry (MS)

Mass spectrometry would provide molecular weight confirmation, with an expected molecular ion peak at m/z approximately 216.7 [M+1]+ for C7H9ClN2OS. Fragmentation patterns would show characteristic breaks at the amide bond and various positions within the thiazole ring.

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a reversed-phase C18 column with an appropriate mobile phase (typically acetonitrile/water gradient) would be useful for assessing purity and monitoring reactions. UV detection at 254-280 nm would be suitable due to the compound's aromatic nature.

Thin-Layer Chromatography (TLC)

TLC serves as a rapid analytical tool for monitoring reaction progress and assessing purity. Silica gel plates with an ethyl acetate/hexane solvent system (typically 3:7 ratio) would likely provide good resolution, with visualization under UV light or using appropriate staining reagents.

Crystallographic Analysis

X-ray crystallography, when applicable, provides definitive confirmation of the three-dimensional structure, including bond angles, bond lengths, and crystal packing arrangements. This information is valuable for understanding structure-activity relationships and molecular interactions.

Research Findings and Current Developments

Although direct research on 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is limited in the available literature, insights can be drawn from studies on structurally related compounds.

Docking Studies and Enzyme Interactions

Molecular docking studies on related 2-chloro-N,N-diphenylacetamide derivatives have shown significant interactions with cyclooxygenase (COX) enzymes, particularly COX-2. These interactions involve specific amino acid residues within the enzyme's active site, suggesting potential anti-inflammatory mechanisms. For instance, compound AKM-2, a thiazole-containing derivative, demonstrated promising docking results and analgesic activity in vivo, indicating its potential as a lead compound .

Similar docking studies could be conducted with 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide to predict its binding affinity and potential biological targets. The methyl substituents on the thiazole ring might influence the binding orientation and strength, potentially leading to different activity profiles compared to other derivatives.

Structure Optimization and SAR Studies

Research on thiazole-containing acetamide derivatives has focused on structure optimization to enhance biological activity and reduce potential side effects. Modifications that have been explored include:

-

Substitution at various positions on the thiazole ring

-

Replacement of the chlorine atom with other halogens or functional groups

-

Introduction of additional functional groups to improve target selectivity

-

Modification of the amide linkage to alter stability and bioavailability

These structural modifications provide valuable insights for developing optimized derivatives of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide with enhanced pharmacological properties.

Synthesis Methodology Advancements

Recent advancements in synthetic methodologies have focused on improving yield, reducing reaction time, and developing more environmentally friendly approaches. These include microwave-assisted synthesis, solvent-free conditions, and green chemistry approaches. Such methodologies could be adapted for the synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide to improve efficiency and reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume